Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane
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Overview
Description
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane is an organotin compound with the molecular formula C9H12S2Sn. It is a derivative of thienothiophene, a heterocyclic compound containing sulfur atoms. This compound is primarily used in organic synthesis and has applications in various fields, including materials science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane can be synthesized through several methods. One common approach involves the reaction of thienothiophene with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol or thioether.
Substitution: The trimethylstannyl group can be substituted with other functional groups through reactions such as halogenation or metalation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thienothiophenes depending on the reagent used.
Scientific Research Applications
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including conductive polymers and organic semiconductors .
Mechanism of Action
The mechanism of action of Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane involves its ability to form stable complexes with various substrates. The trimethylstannyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s sulfur atoms can also participate in coordination chemistry, forming bonds with metal ions and other electrophiles .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(thiophen-2-yl)stannane: Similar structure but lacks the thienothiophene moiety.
Tributyl(thien-2-yl)stannane: Contains tributyl groups instead of trimethyl groups.
Trimethyl(6-octylthieno[3,2-b]thien-2-yl)stannane: Similar structure with an additional octyl group .
Uniqueness
Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane is unique due to its thienothiophene core, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of organic electronic materials and conductive polymers .
Properties
IUPAC Name |
trimethyl(thieno[3,2-b]thiophen-5-yl)stannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3S2.3CH3.Sn/c1-3-7-6-2-4-8-5(1)6;;;;/h1-3H;3*1H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDNUZRSERKRGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC2=C(S1)C=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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